2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2,4-difluorophenyl)acetamide
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Description
2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H18ClF2N3O2 and its molecular weight is 417.84. The purity is usually 95%.
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Biological Activity
The compound 2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2,4-difluorophenyl)acetamide is a synthetic derivative belonging to the class of benzo[b][1,6]naphthyridines. This class of compounds has garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The focus of this article is to provide an in-depth analysis of the biological activity associated with this specific compound.
- Molecular Formula : C21H18ClF2N3O2
- Molecular Weight : 417.8 g/mol
- CAS Number : 1251613-04-3
Biological Activity Overview
The biological activity of this compound has been explored through various studies, focusing on its potential therapeutic applications. The following sections summarize key findings from the literature.
Anticancer Activity
Research has indicated that derivatives of benzo[b][1,6]naphthyridine exhibit significant anticancer properties. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation markers such as cyclin D1 and CDK2.
- Study Findings : In vitro studies demonstrated that this compound can reduce the viability of several cancer cell lines by inducing G1 phase cell cycle arrest .
Antimicrobial Activity
The compound has shown promising results against various microbial strains:
- Spectrum of Activity : It exhibited activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values in the low micromolar range, indicating potent antimicrobial effects .
Anti-inflammatory Effects
The anti-inflammatory potential of the compound has been evaluated through:
- Inhibition of Pro-inflammatory Cytokines : It has been shown to downregulate the expression of TNF-alpha and IL-6 in activated macrophages.
- Animal Models : In vivo models demonstrated a reduction in edema and inflammatory markers upon treatment with this compound .
Case Studies and Experimental Data
Activity Type | Methodology | Key Findings |
---|---|---|
Anticancer | Cell viability assays | Significant reduction in cancer cell viability |
Antimicrobial | Disk diffusion method | Effective against E. coli and S. aureus |
Anti-inflammatory | ELISA for cytokine measurement | Decreased levels of TNF-alpha and IL-6 |
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It could modulate receptors linked to inflammatory responses or cancer signaling pathways.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may trigger apoptosis in malignant cells.
Properties
IUPAC Name |
2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClF2N3O2/c1-11-15(22)4-3-13-20(11)26-17-6-7-27(9-14(17)21(13)29)10-19(28)25-18-5-2-12(23)8-16(18)24/h2-5,8H,6-7,9-10H2,1H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQNDKNHFGLKNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NC4=C(C=C(C=C4)F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClF2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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